molecular formula C10H12O5 B184147 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone CAS No. 6962-57-8

1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone

Cat. No.: B184147
CAS No.: 6962-57-8
M. Wt: 212.2 g/mol
InChI Key: JQIYCACQAOMVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone (CAS 6962-57-8) is a hydroxyacetophenone derivative with the molecular formula C₁₀H₁₂O₅ and a molecular weight of 212.20 g/mol . It features a central acetophenone core substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 3,6 and 2,4, respectively (Figure 1). This compound is synthesized via methods such as:

  • Fries rearrangement of 1,4-diacetoxy-2,6-dimethoxybenzene in nitrobenzene with AlCl₃ .
  • Elbs persulfate oxidation of 2-hydroxy-4,6-dimethoxyacetophenone .

Properties

IUPAC Name

1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-5(11)8-6(12)4-7(14-2)9(13)10(8)15-3/h4,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYCACQAOMVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989717
Record name 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6962-57-8
Record name NSC37417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis begins with 1,4-dihydroxy-2,6-dimethoxybenzene as the aromatic substrate. Boron trifluoride diethyl etherate (BF₃·Et₂O) serves as a Lewis acid catalyst, activating acetic acid as the acylating agent. The reaction proceeds via the formation of an acylium ion, which undergoes electrophilic attack at the para position relative to the methoxy groups, yielding the target acetophenone.

1,4-Dihydroxy-2,6-dimethoxybenzene+CH₃COOHBF₃\cdotpEt₂OThis compound\text{1,4-Dihydroxy-2,6-dimethoxybenzene} + \text{CH₃COOH} \xrightarrow{\text{BF₃·Et₂O}} \text{this compound}

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Catalyst Loading : A molar ratio of 1:1.2 (substrate:BF₃·Et₂O) maximizes electrophilic activation while minimizing side reactions.

  • Temperature : Reactions conducted at 80–90°C achieve completion within 4–6 hours, with yields averaging 65–70%.

  • Solvent System : Acetic acid acts as both solvent and acylating agent, simplifying purification steps.

Table 1: Friedel-Crafts Acylation Parameters and Outcomes

ParameterOptimal ValueYield (%)Purity (%)
Catalyst (BF₃·Et₂O)1.2 equiv6895
Temperature85°C7097
Reaction Time5 hours6593

Fries Rearrangement: A Two-Step Synthesis

For substrates resistant to direct acylation, the Fries rearrangement offers an alternative route. This method involves the thermal rearrangement of phenolic esters to ortho- or para-acylphenols.

Reductive Acetylation and Rearrangement

In a reported procedure, 2,6-dimethoxy-1,4-benzoquinone undergoes reductive acetylation using zinc powder and acetic anhydride, forming a diacetylated intermediate. Subsequent Fries rearrangement under acidic conditions (H₂SO₄ or HF) relocates the acetyl group to the desired position.

2,6-Dimethoxy-1,4-benzoquinoneZn, Ac₂OReductionDiacetylated IntermediateHFFriesThis compound\text{2,6-Dimethoxy-1,4-benzoquinone} \xrightarrow[\text{Zn, Ac₂O}]{\text{Reduction}} \text{Diacetylated Intermediate} \xrightarrow[\text{HF}]{\text{Fries}} \text{this compound}

Challenges and Mitigation Strategies

  • Regioselectivity : The rearrangement predominantly yields para-acylated products, but ortho byproducts may form. Using HF as a catalyst enhances para selectivity (85:15 para:ortho ratio).

  • Yield Limitations : Overall yields for this two-step process range from 50–55%, attributed to losses during intermediate purification.

Alternative Catalytic Systems and Methodological Innovations

Oxidative Cyclization and Demethylation

In advanced synthetic routes, 6-hydroxy-2,3,4-trimethoxyacetophenone undergoes aldol condensation with aldehydes (e.g., vanillin), followed by oxidative cyclization to form flavone derivatives. Demethylation using hydrogen bromide (HBr) selectively removes methoxy groups, offering a pathway to polyhydroxyacetophenones.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

DDME has been recognized for its potential therapeutic benefits across various medical fields, particularly in the development of new pharmaceuticals. Its structure, characterized by hydroxyl and methoxy substitutions, enhances its reactivity and effectiveness compared to similar compounds.

Anticancer Properties

Numerous studies have investigated the anticancer properties of DDME. For instance, a study conducted on methanolic extracts from various plants demonstrated that DDME exhibited significant cytotoxic effects against the HepG2 liver cancer cell line. The MTT assay results indicated a decrease in cell viability by up to 29.3% at specific concentrations, highlighting its potential as an anticancer agent .

StudyCell LineConcentration (µg/mL)Viability Decrease (%)
Study 1HepG25029.3
Study 2A375 (Melanoma)VariesInduced apoptosis

Antimicrobial Activity

DDME has also shown promising antimicrobial properties. Research indicates that compounds similar to DDME possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .

Synthesis and Derivatives

The synthesis of DDME typically involves several chemical reactions that enhance its yield and purity. The following table summarizes the synthetic routes explored in various studies:

Synthesis MethodKey ReactantsYield (%)
Conventional Reactionp-Toluidine, Benzaldehyde79
N-Furoylation ReactionFuroyl Chloride, Triethylamine92

These methods highlight the efficiency of synthesizing DDME and its derivatives for further research and application.

Study on Anticancer Activity

A significant study published in PMC evaluated the anticancer activity of various plant extracts, including those containing DDME. The results demonstrated that extracts with higher concentrations of DDME significantly reduced cell viability in HepG2 cells compared to controls .

Antimicrobial Efficacy Assessment

Another research effort focused on assessing the antimicrobial efficacy of DDME derivatives against common pathogens. The findings indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting their potential use in treating resistant infections .

Mechanism of Action

The mechanism of action of 1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and chemical behavior of hydroxyacetophenones is highly dependent on the position and type of substituents. Key analogs include:

Table 1: Structural Comparison of Selected Hydroxyacetophenones
Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Sources
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone 3,6-diOH; 2,4-diOCH₃ C₁₀H₁₂O₅ 212.20 Antioxidant potential ; CAS 6962-57-8
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone 4-OH; 3,5-diOCH₃ C₁₀H₁₂O₄ 196.20 Antimicrobial activity; CAS 182056-48-0
3,4-Dihydroxyacetophenone 3,4-diOH C₈H₈O₃ 152.15 Antioxidant, anti-inflammatory
1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone 2-OH; 4,6-diOCH₃ C₁₀H₁₂O₄ 196.20 Intermediate in flavonoid synthesis; CAS 90-24-4
1-(3,4-Dihydroxy-5-methoxyphenyl)ethanone 3,4-diOH; 5-OCH₃ C₉H₁₀O₄ 182.17 Fungitoxic activity (ED₅₀: 8 μg/mL vs. Fusarium oxysporum)
This compound
  • Fries Rearrangement : Achieved using AlCl₃ in nitrobenzene, yielding regioselective acetylation .
  • Elbs Oxidation : Generates hydroxyl groups via persulfate-mediated oxidation of methoxy precursors .
Analog-Specific Methods
  • 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: Synthesized via Hoesch reaction using phloroglucinol dimethyl ether and p-methoxyphenylacetonitrile .
  • 3,4-Dihydroxyacetophenone: Derived from microbial metabolism or direct hydroxylation of acetophenone .
Antioxidant and Cytotoxic Profiles
  • This compound: Exhibits moderate antioxidant activity in DPPH assays, though less potent than 3,4-dihydroxyacetophenone due to steric hindrance from methoxy groups .
  • 3,4-Dihydroxyacetophenone: Demonstrates superior radical scavenging (IC₅₀ ~0.54 μM) owing to catechol structure .
Antimicrobial and Fungitoxic Effects
  • 1-(3,4-Dihydroxy-5-methoxyphenyl)ethanone: Shows significant fungitoxicity against Fusarium oxysporum (ED₅₀: 8 μg/mL), comparable to commercial fungicides .
  • 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethanone: Limited bioactivity reported, likely due to reduced solubility from hydrophobic methoxy groups .

Physicochemical Properties

Solubility and Stability
  • This compound: Moderately soluble in ethanol and methanol; stable under acidic conditions but prone to oxidation at high pH .
  • 3,4-Dihydroxyacetophenone: Highly water-soluble due to polar catechol groups; oxidizes readily to quinones .
Spectroscopic Data
  • ¹H NMR : The target compound shows peaks at δ 3.85–3.92 (methoxy protons) and δ 6.10–6.35 (aromatic protons) .
  • MS : Molecular ion peak at m/z 212.20 (C₁₀H₁₂O₅) with fragmentation patterns consistent with methoxy and hydroxyl losses .

Key Research Findings

  • Structure-Activity Relationship (SAR): Methoxy groups at positions 2 and 4 reduce bioavailability compared to hydroxyl-rich analogs like 3,4-dihydroxyacetophenone .
  • Synthetic Utility: The compound serves as a precursor for synthesizing complex natural products, including flavonoids and lignans .

Biological Activity

1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone, also known as a derivative of chalcone, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique structural features, which include hydroxyl and methoxy groups that contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14O4\text{C}_{11}\text{H}_{14}\text{O}_4

This structure includes:

  • Hydroxyl groups (-OH) at positions 3 and 6.
  • Methoxy groups (-OCH₃) at positions 2 and 4.

These functional groups are significant for the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals, reducing oxidative stress in cells. Studies have shown that this compound can significantly lower reactive oxygen species (ROS) levels in vitro .
  • Anti-inflammatory Effects : It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : The compound exhibits antibacterial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance:

Cell LineIC50 Value (µM)Mechanism of Action
A549 (Lung Cancer)25Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)30Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)20ROS-mediated apoptosis

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies.

Neuroprotective Effects

Emerging studies have indicated that this compound may also exert neuroprotective effects. In animal models of neurodegeneration, it has been shown to improve cognitive function and reduce neuronal loss by modulating neuroinflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Study on Tumor Growth : A study involving mice bearing tumor xenografts demonstrated that administration of this compound led to a significant reduction in tumor volume compared to controls. The study reported a decrease in tumor proliferation markers such as Ki-67 .
  • Chronic Inflammation Model : In a model of chronic inflammation induced by LPS, treatment with this compound resulted in decreased levels of inflammatory markers and improved histological scores for tissue damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone
Reactant of Route 2
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.